N-(3,4-dimethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
N-(3,4-Dimethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a propanamide side chain substituted at the 3,4-dimethoxyphenyl group. This heterocyclic scaffold is of interest due to its structural similarity to bioactive compounds targeting kinases, receptors, and epigenetic regulators. The 3,4-dimethoxyphenyl moiety may enhance solubility and modulate interactions with hydrophobic binding pockets in biological targets.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-16-8-7-13(11-17(16)29-2)23-18(26)9-10-25-12-22-19-14-5-3-4-6-15(14)24-20(19)21(25)27/h3-8,11-12,24H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDAWBKRJCZRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves multiple steps. One common synthetic route includes the coupling of 3-nitro-4-(propylamino)benzoic acid with p-Anisidine using N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as a coupling agent in the presence of N-Methylmorpholine (NMM) base in DMF medium . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing pathways involved in inflammation, cancer, and viral infections . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidoindole Derivatives
Key Observations :
- Benzyl vs. Propanamide Side Chains : The benzyl group in may increase lipophilicity compared to the propanamide chain in the target compound.
- Sulfanyl Modifications : The sulfanylacetamide group in could alter redox properties and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
Biological Activity
N-(3,4-dimethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrimidoindole core structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N4O4. It contains several functional groups that contribute to its chemical reactivity and biological interactions:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 394.44 g/mol |
| CAS Number | 1105214-08-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The pyrimidoindole structure allows for high-affinity binding to various enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and inflammation pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Receptor Modulation : It can also modulate the activity of certain receptors associated with cancer cell growth and survival.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties across various cancer cell lines. It has been found to induce apoptosis (programmed cell death) in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase.
- Apoptotic Pathway Activation : It activates caspases involved in the apoptotic pathway, leading to increased cell death in tumor cells.
Anti-inflammatory Effects
The compound shows potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and mediators:
- Reduction of Cytokine Production : It decreases levels of TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : A study conducted on human breast cancer cell lines (MCF-7) reported a dose-dependent decrease in cell viability upon treatment with this compound. The IC50 value was determined to be approximately 15 µM.
- In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups. Histological analysis revealed reduced tumor size and increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
